molecular formula C18H19N7O2 B12280882 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine

Cat. No.: B12280882
M. Wt: 365.4 g/mol
InChI Key: AHWJRNQDUBQVOU-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. The triazole ring can be synthesized via “Click” chemistry, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst . The piperidine ring is often introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the piperidine and pyrimidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine is unique due to its combination of three distinct rings, each contributing to its overall biological activity. This structural complexity allows for multiple modes of interaction with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

(1-methyltriazol-4-yl)-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

InChI

InChI=1S/C18H19N7O2/c1-24-12-16(22-23-24)17(26)25-8-4-15(5-9-25)27-18-20-10-14(11-21-18)13-2-6-19-7-3-13/h2-3,6-7,10-12,15H,4-5,8-9H2,1H3

InChI Key

AHWJRNQDUBQVOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4

Origin of Product

United States

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